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Compound of Interest

Compound Name: Z-PDLDA-NHOH

Cat. No.: B054859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-PDLDA-NHOH, also known as Collagenase Inhibitor I, is a synthetic peptide-based

hydroxamate that functions as a potent, broad-spectrum inhibitor of matrix metalloproteinases

(MMPs). Its chemical name is Z-Pro-D-Leu-D-Ala-NHOH, and it is identified by the CAS

number 123984-15-6. MMPs are a family of zinc-dependent endopeptidases crucial for the

degradation of extracellular matrix (ECM) components. The activity of MMPs is implicated in

various physiological processes, including tissue remodeling, wound healing, and

angiogenesis, as well as in pathological conditions such as cancer and inflammatory diseases.

Z-PDLDA-NHOH serves as a valuable tool for in vitro studies aimed at elucidating the role of

MMPs in these processes.

MMPs are known to influence cellular behavior by modulating the pericellular environment and

by processing a variety of signaling molecules.[1] Their targets include other proteinases,

growth factors, cytokines, and cell surface receptors.[1] By inhibiting MMPs, Z-PDLDA-NHOH
can be used to study the impact of MMP activity on cell proliferation, migration, invasion, and

signaling pathways.

Mechanism of Action
Z-PDLDA-NHOH exerts its inhibitory effect through the hydroxamate group (-NHOH), which

chelates the active site zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. This binding
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is reversible and competitive, effectively blocking the enzyme's ability to cleave its substrates in

the extracellular matrix. The peptide backbone of the inhibitor (Pro-D-Leu-D-Ala) provides

specificity and affinity for the active site cleft of various MMPs.

Applications in Cell Culture
Z-PDLDA-NHOH is a valuable reagent for a variety of cell-based assays designed to

investigate the roles of MMPs in:

Cancer Biology: Studying tumor cell invasion, migration, and metastasis. Many cancer cells

show upregulated MMP expression, which correlates with poor prognosis.[2][3]

Inflammation and Immunology: Investigating the role of MMPs in inflammatory responses

and immune cell migration.

Wound Healing: Elucidating the contribution of MMP-mediated ECM remodeling during

tissue repair processes.

Fibrosis Research: Examining the involvement of MMPs in the development and progression

of fibrotic diseases.[4]

Neurobiology: Studying the role of MMPs in neuronal development, plasticity, and

neurodegenerative diseases.

Quantitative Data
While specific IC50 values for Z-PDLDA-NHOH against a wide range of individual MMPs are

not readily available in the public domain, it is characterized as a potent inhibitor of vertebrate

collagenases. For general experimental design, it is recommended to perform a dose-response

curve to determine the optimal concentration for the specific cell line and experimental

conditions. As a starting point, concentrations in the low micromolar range are often effective

for peptide-based MMP inhibitors.
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Parameter Value Remarks

CAS Number 123984-15-6

Molecular Formula C₂₂H₃₂N₄O₆

Molecular Weight 448.52 g/mol

Typical Working Concentration 1-25 µM

This is a general range and

should be optimized for each

cell line and assay.

Solvent DMSO

Prepare a concentrated stock

solution (e.g., 10 mM) in

DMSO.

Experimental Protocols
Protocol 1: General Protocol for Evaluating the Effect of
Z-PDLDA-NHOH on Cell Viability
Objective: To determine the cytotoxic potential of Z-PDLDA-NHOH on a specific cell line and to

establish a non-toxic working concentration range for subsequent experiments.

Materials:

Z-PDLDA-NHOH (Collagenase Inhibitor I)

Cell line of interest

Complete cell culture medium

DMSO (cell culture grade)

96-well cell culture plates

MTT, XTT, or other viability assay reagent

Plate reader
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂

incubator to allow for cell attachment.

Preparation of Inhibitor Dilutions:

Prepare a 10 mM stock solution of Z-PDLDA-NHOH in DMSO.

Perform serial dilutions of the stock solution in complete culture medium to achieve final

concentrations ranging from, for example, 0.1 µM to 100 µM.

Prepare a vehicle control containing the same final concentration of DMSO as the highest

inhibitor concentration (typically ≤ 0.1%).

Treatment:

Remove the medium from the wells and replace it with 100 µL of the prepared inhibitor

dilutions or vehicle control.

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

Cell Viability Assay:

Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's

instructions.

Incubate for the recommended time.

Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the results as a dose-response curve to determine the IC50 for cytotoxicity.
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Protocol 2: Cell Invasion Assay (Boyden Chamber
Assay)
Objective: To assess the effect of Z-PDLDA-NHOH on the invasive capacity of cells.

Materials:

Z-PDLDA-NHOH

Invasive cell line (e.g., HT-1080, MDA-MB-231)

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with a

basement membrane extract (e.g., Matrigel)

24-well companion plates

Serum-free cell culture medium

Complete cell culture medium (as a chemoattractant)

Cotton swabs

Staining solution (e.g., Crystal Violet or DAPI)

Microscope

Procedure:

Preparation of Inserts: Rehydrate the Matrigel-coated inserts according to the manufacturer's

protocol.

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in

serum-free medium at a concentration of 1 x 10⁵ cells/mL.

Treatment: Add Z-PDLDA-NHOH to the cell suspension at the desired non-toxic

concentration. Include a vehicle control (DMSO).

Assay Setup:
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Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower

chamber of the 24-well plate.

Add 200 µL of the cell suspension (with or without the inhibitor) to the upper chamber (the

insert).

Incubation: Incubate the plate for 12-48 hours (optimize for the cell line) at 37°C in a 5% CO₂

incubator.

Analysis:

After incubation, carefully remove the inserts from the wells.

Use a cotton swab to gently remove the non-invading cells from the upper surface of the

membrane.

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

Stain the cells with Crystal Violet for 15 minutes or with DAPI.

Wash the inserts with water and allow them to air dry.

Count the number of stained, invaded cells in several random fields of view using a

microscope.

Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the

vehicle control group.

Signaling Pathways and Experimental Workflows
Matrix metalloproteinases are key regulators of the extracellular matrix and influence a

multitude of signaling pathways that control cell behavior.
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Caption: Role of MMPs in cell signaling and their inhibition by Z-PDLDA-NHOH.
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Caption: Workflow for a cell invasion assay using Z-PDLDA-NHOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

